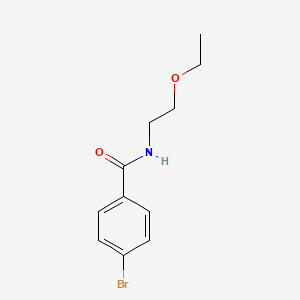

4-bromo-N-(2-ethoxyethyl)benzamide

Description

BenchChem offers high-quality 4-bromo-N-(2-ethoxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-ethoxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-ethoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBUOLGPEXFBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context of Benzamide Derivatives in Contemporary Organic Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group (-C(=O)N-). wikipedia.org This structural motif is a cornerstone in organic chemistry due to its prevalence in biologically active molecules and its versatility as a synthetic intermediate. researchgate.net

Key Roles of Benzamide (B126) Derivatives:

In Medicinal Chemistry : The benzamide scaffold is present in a wide array of pharmaceuticals. researchgate.netnih.gov Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a valuable component in designing molecules that can bind to biological targets like enzymes and receptors. nih.govstereoelectronics.org For example, compounds like procarbazine (B1678244) (an anticancer agent) and raclopride (B1662589) (an antipsychotic) feature the benzamide core. wikipedia.org

As Synthetic Building Blocks : The amide bond is generally stable, but the aromatic ring and the amide nitrogen can be functionalized, making benzamides useful precursors for more complex molecules. researchgate.netmdpi.com They are used in the synthesis of polymers, dyes, and other specialty chemicals. researchgate.net

In Agrochemicals : Certain benzamide derivatives have been developed as plant growth regulators and herbicides, demonstrating their broad utility beyond medicine. google.com

The synthesis of benzamides is a well-established area of organic chemistry, with numerous methods available, such as the reaction of benzoic acids with amines. researchgate.netnanobioletters.com Modern approaches focus on developing greener and more efficient catalytic methods to construct the amide bond. researchgate.net

Significance of Brominated Benzamide Scaffolds in Synthetic Design

The presence of a bromine atom on the benzamide (B126) scaffold, as seen in 4-bromo-N-(2-ethoxyethyl)benzamide, is of particular strategic importance in synthetic organic chemistry. Halogenated aromatic compounds, especially those containing bromine or iodine, are highly valued as versatile intermediates.

The primary significance of the bromine atom lies in its ability to participate in a wide range of cross-coupling reactions. These reactions, many of which are catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. researchgate.net This capability transforms a relatively simple brominated starting material into a scaffold for constructing highly complex molecular architectures.

Common Applications of Brominated Aromatic Compounds:

Suzuki-Miyaura Coupling : Reaction with boronic acids to form new carbon-carbon bonds, enabling the connection of different aromatic rings. researchgate.net

Heck Reaction : Formation of carbon-carbon bonds by reacting with alkenes.

Buchwald-Hartwig Amination : Formation of carbon-nitrogen bonds by reacting with amines.

Sonogashira Coupling : Formation of carbon-carbon bonds with terminal alkynes.

Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under specific conditions. smolecule.com

By incorporating a bromine atom, chemists install a "synthetic handle" that can be selectively targeted for modification, leaving other parts of the molecule untouched. This makes brominated benzamides like 4-bromo-N-(2-ethoxyethyl)benzamide valuable starting points for creating libraries of related compounds for research and drug discovery. researchgate.net

Role of N Alkylated Benzamides and Ether Containing Side Chains in Molecular Design

Strategic Approaches for Amide Bond Formation

The creation of the amide linkage is a cornerstone of this synthesis. Modern organic chemistry offers a diverse toolkit for this transformation, moving beyond harsh traditional methods to more refined and efficient techniques.

Carboxylic Acid Activation and Amine Coupling Reagents (e.g., HATU, DCC/DMAP)

A prevalent and highly effective strategy for forming amide bonds involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. libretexts.org This is often achieved through the use of coupling reagents.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent frequently used in peptide synthesis and for the creation of complex amides. wikipedia.orgenamine.net Its mechanism involves the initial reaction of the carboxylic acid with HATU to form a highly reactive OAt-active ester. wikipedia.orgcommonorganicchemistry.com This intermediate is then readily attacked by the amine to furnish the desired amide. commonorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). wikipedia.orgenamine.net The speed and high yields associated with HATU are attributed to the role of the pyridine (B92270) nitrogen atom, which is thought to stabilize the transition state. wikipedia.org

DCC (N,N'-Dicyclohexylcarbodiimide) , often used in conjunction with DMAP (4-Dimethylaminopyridine) , represents another classic approach to amide bond formation. nih.govlibretexts.org DCC activates the carboxylic acid by forming an O-acylisourea intermediate. organic-chemistry.org This intermediate is a good leaving group, facilitating the subsequent nucleophilic attack by the amine to produce the amide and dicyclohexylurea (DCU) as a byproduct. libretexts.orgyoutube.com While effective, the direct reaction between the O-acylisourea and an amine can sometimes be sluggish. organic-chemistry.org The addition of a catalytic amount of DMAP significantly accelerates the reaction. DMAP, being a stronger nucleophile, reacts with the O-acylisourea to form a highly reactive acylpyridinium species, which is then more rapidly attacked by the amine. organic-chemistry.org

| Coupling Reagent | Co-reagent/Base | Typical Solvent | Key Intermediate | Byproduct |

| HATU | DIPEA or TEA | DMF | OAt-active ester | Tetramethylurea |

| DCC | DMAP (catalytic) | Dichloromethane (B109758), Acetonitrile | O-acylisourea, Acylpyridinium | Dicyclohexylurea |

Direct Amidation Techniques

Direct amidation methods, which forge the amide bond from a carboxylic acid and an amine without the need for pre-activation or stoichiometric coupling reagents, are gaining traction due to their atom economy and often milder conditions. acs.orgnih.gov These methods typically rely on catalysts to facilitate the dehydration of the carboxylic acid and amine.

Several catalytic systems have been developed for direct amidation. Boron-based reagents, such as boric acid and its derivatives like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective. nih.govorgsyn.org These catalysts are thought to activate the carboxylic acid, making it more electrophilic. nih.gov Metal-based catalysts, including those based on titanium, zirconium, and cerium, have also been successfully employed. researchgate.netnih.gov For instance, titanium tetrachloride (TiCl₄) in pyridine can mediate the direct condensation of carboxylic acids and amines to give amides in good yields. nih.govresearchgate.net Another approach involves the use of silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which offers a sustainable and easily removable alternative to traditional methods. chemistryviews.org

Microwave-assisted direct amidation has also emerged as a powerful technique, often significantly reducing reaction times and improving yields. researchgate.net

Introduction of the 4-Bromo Substituent on the Benzoyl Moiety

The 4-bromo substituent is a key feature of the target molecule. Its incorporation can be achieved through two primary synthetic routes.

Synthesis from 4-Bromobenzoic Acid Derivatives

The most direct and common approach to introduce the 4-bromobenzoyl moiety is to start with a commercially available or readily synthesized 4-bromobenzoic acid derivative. researchgate.netnih.gov 4-Bromobenzoic acid itself, or its more reactive acyl chloride (4-bromobenzoyl chloride), can be directly coupled with the desired amine, N-(2-ethoxyethyl)amine, using the amide bond formation techniques described in section 2.1. The use of 4-bromobenzoyl chloride is a classic method, often referred to as a Schotten-Baumann reaction, which proceeds readily in the presence of a base. mychemblog.comnanobioletters.com

Alternatively, direct coupling of 4-bromobenzoic acid with the amine can be achieved using various coupling reagents or direct amidation catalysts. researchgate.netnih.gov For example, copper-catalyzed amination reactions have been used to couple bromobenzoic acids with various amines. nih.gov

Bromination of Benzoyl Precursors

While less common for this specific target, it is theoretically possible to introduce the bromine atom at a later stage of the synthesis through electrophilic aromatic substitution. This would involve the bromination of a suitable benzoyl precursor that already contains the N-(2-ethoxyethyl)amide functionality.

The bromination of aromatic rings is a well-established reaction. gla.ac.uk However, the conditions for such a reaction would need to be carefully controlled to ensure selective bromination at the para position of the benzene (B151609) ring and to avoid side reactions. The amide group is an ortho, para-director, which would favor bromination at the desired position. Reagents like N-bromosuccinimide (NBS) are often used for selective bromination, particularly at benzylic positions, but can also be employed for aryl bromination under specific conditions. chemistrysteps.comchadsprep.commasterorganicchemistry.com

Incorporation of the N-(2-ethoxyethyl) Moiety

The N-(2-ethoxyethyl) fragment is introduced through the use of 2-ethoxyethylamine (B85609) as the amine component in the amide bond formation step. 2-Ethoxyethylamine is a commercially available primary amine. ontosight.aiguidechem.comlookchem.com

The synthesis of 2-ethoxyethylamine itself can be achieved through various methods. One common industrial preparation involves the reaction of 2-ethoxyethanol (B86334) with ammonia (B1221849) and hydrogen over a catalyst. google.com Other laboratory-scale syntheses might involve the reduction of 2-ethoxyacetonitrile (B1618619) or the reaction of 2-(2-azidoethoxy)ethanol derivatives followed by reduction. lookchem.comchemicalbook.com

General Synthetic Scheme:

In this representative reaction, 4-bromobenzoyl chloride is reacted with 2-ethoxyethylamine in the presence of a suitable base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, yielding the final product, 4-bromo-N-(2-ethoxyethyl)benzamide.

Alkylation Strategies for Secondary Amines with Ethoxyethyl Linkers

While the direct synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide typically involves the acylation of a primary amine, the alkylation of a secondary amine precursor, such as a 4-bromobenzamide, with a suitable ethoxyethyl halide presents an alternative, albeit more challenging, route. The N-alkylation of amides generally requires strong bases to deprotonate the amide nitrogen, making it a more potent nucleophile. sigmaaldrich.com

The direct alkylation of amines with alkyl halides is a fundamental reaction for forming C-N bonds. However, this method is often complicated by the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nanobioletters.comresearchgate.net To achieve selective mono-N-alkylation, specific strategies and reaction conditions are necessary. One approach involves using a large excess of the amine to statistically favor the mono-alkylation product. nanobioletters.com Another method employs phase-transfer catalysis (PTC) conditions, which can facilitate the alkylation of amides without the prior formation of their alkali salts. sigmaaldrich.com For instance, the use of potassium hydroxide (B78521) and potassium carbonate with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation has been shown to be effective for the N-alkylation of various amides and lactams. sigmaaldrich.com

In the context of synthesizing derivatives of 4-bromo-N-(2-ethoxyethyl)benzamide, one could envision a scenario where a secondary benzamide (B126) is alkylated with an ethoxyethyl halide. The control of stoichiometry and the choice of base and solvent would be critical to prevent the formation of undesired byproducts.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Product | Reference |

| Benzanilide | Benzyl chloride | KOH, K2CO3, TBAB | Dry media (Microwave) | - | N-benzylbenzanilide | sigmaaldrich.com |

| Primary Amine | Alkyl Halide | - | - | Heat | Mixture of secondary and tertiary amines | researchgate.net |

Preparation of 2-Ethoxyethyl Amine Precursors

The primary amine, 2-ethoxyethylamine, is a crucial precursor for the direct synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide. This amine can be prepared through various industrial and laboratory-scale methods.

One common industrial method involves the reaction of 2-chloroethanol (B45725) with sodium ethoxide, followed by amination of the resulting 2-ethoxyethanol. A patented method describes the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol using a Cu-Co/Al2O3-diatomaceous earth catalyst. In this process, 2-ethoxyethanol is mixed with ammonia and hydrogen, preheated, and then passed through a fixed-bed reactor. This method boasts high conversion rates and selectivity. prepchem.com

Another laboratory-scale synthesis involves the ammonolysis of 2-ethoxyethyl halides. However, as with other amine alkylations, this can lead to a mixture of primary, secondary, and tertiary amines. mdpi.com A more controlled approach might involve the Gabriel synthesis, where potassium phthalimide (B116566) is N-alkylated with an ethoxyethyl halide, followed by hydrazinolysis to release the primary amine. This method is well-regarded for its ability to produce primary amines with high purity.

| Starting Material | Reagents | Product | Reference |

| 2-Ethoxyethanol | Ammonia, Hydrogen, Cu-Co/Al2O3-diatomaceous earth catalyst | 2-Ethoxyethylamine | prepchem.com |

| 2-Chloroethanol | 1. Sodium ethoxide 2. Ammonia | 2-Ethoxyethylamine | - |

Multi-Step Synthesis Design and Optimization

The synthesis of complex benzamide architectures often requires a multi-step approach where careful planning and optimization of each reaction step are paramount to ensure high yields and purity of the final product.

Sequential Reaction Planning for Complex Benzamide Architectures

A logical and efficient synthetic route to 4-bromo-N-(2-ethoxyethyl)benzamide begins with the preparation of the key electrophile, 4-bromobenzoyl chloride. This is readily synthesized from the commercially available 4-bromobenzoic acid. Common chlorinating agents for this transformation include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). prepchem.comprepchem.com For example, refluxing 4-bromobenzoic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), provides 4-bromobenzoyl chloride in high yield after distillation or removal of excess reagent. prepchem.com

The subsequent and final step is the amide bond formation. This involves the reaction of the prepared 4-bromobenzoyl chloride with 2-ethoxyethylamine. This is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether being commonly used. nanobioletters.com

A general procedure would involve dissolving 2-ethoxyethylamine and a base in a suitable solvent, followed by the slow, dropwise addition of a solution of 4-bromobenzoyl chloride at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. nanobioletters.com Work-up usually involves washing the organic layer with dilute acid, base, and brine to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | 4-Bromobenzoic acid | Thionyl chloride, reflux | 4-Bromobenzoyl chloride | prepchem.com |

| 2 | 4-Bromobenzoyl chloride, 2-Ethoxyethylamine | Triethylamine, Dichloromethane, 0 °C to RT | 4-bromo-N-(2-ethoxyethyl)benzamide | nanobioletters.com |

Control of Reaction Conditions and Selectivity in Benzamide Synthesis

The successful synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide with high yield and purity hinges on the careful control of reaction parameters.

Temperature: The initial mixing of the acyl chloride and the amine is often performed at low temperatures (e.g., 0 °C) to manage the exothermicity of the reaction and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures a complete and clean conversion.

Stoichiometry and Addition Order: The order of addition is crucial. Typically, the acyl chloride is added slowly to the amine solution to maintain a low concentration of the highly reactive acyl chloride, which helps to prevent side reactions. Using a slight excess of the amine or the acylating agent can be employed to drive the reaction to completion, depending on the relative cost and ease of removal of the reactants.

Catalyst and Base: The choice of base is important for neutralizing the HCl produced. Tertiary amines like triethylamine and pyridine are common choices as they are non-nucleophilic and easy to remove. In some cases, for less reactive amines or acids, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to prepare the acyl chloride. nih.gov

Solvent: The solvent should be inert to the reactants and byproducts and should provide good solubility for the starting materials. Aprotic solvents are generally preferred for reactions involving acyl chlorides to avoid hydrolysis.

Purification: The final purity of the product is determined by the purification method. Recrystallization is often effective for crystalline solids, while column chromatography on silica (B1680970) gel is a versatile method for purifying a wide range of compounds, including oils and non-crystalline solids. The choice of eluent for chromatography is critical for achieving good separation.

By carefully controlling these factors, the synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide can be optimized to achieve high yields and purity, which is essential for its potential applications in further research and development.

Reactions at the Benzamide Core

The benzamide moiety is central to the molecule's reactivity, primarily through reactions involving the amide carbonyl and the amide N-H bond.

Nucleophilic Acyl Substitution at the Amide Carbonyl

A key factor in these reactions is the basicity of the leaving group. For the substitution to be favorable, the incoming nucleophile must be a stronger base than the leaving N-(2-ethoxyethyl)amide anion. masterorganicchemistry.com Given that the pKa of the conjugate acid of a typical secondary amine is around 11, the leaving group is a relatively strong base, making direct substitution challenging.

One example of a successful nucleophilic acyl substitution on benzamides involves the use of organolithium reagents. These highly reactive nucleophiles can add to the carbonyl group to form a stable tetrahedral intermediate. Subsequent workup leads to the formation of a ketone, as the organolithium reagent effectively displaces the amide group. researchgate.net While not specific to 4-bromo-N-(2-ethoxyethyl)benzamide, this demonstrates a viable pathway for acyl substitution on related benzamides.

The amide bond can also be cleaved through hydrolysis under acidic or basic conditions, although this typically requires harsh conditions such as prolonged heating with strong acids or bases. arkat-usa.orgresearchgate.net Basic hydrolysis, for instance, would proceed by the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of 4-bromobenzoate (B14158574) and 2-ethoxyethylamine after an acidic workup.

| Reaction Type | Reagent/Conditions | Product Type | Notes |

| Nucleophilic Acyl Substitution | Organolithium (e.g., n-BuLi) | Ketone | Proceeds via a stable tetrahedral intermediate. researchgate.net |

| Basic Hydrolysis | Strong base (e.g., NaOH), heat | Carboxylate and Amine | Requires harsh conditions to overcome the stability of the amide bond. arkat-usa.orgresearchgate.net |

| Acidic Hydrolysis | Strong acid (e.g., HCl), heat | Carboxylic Acid and Ammonium Salt | Also requires vigorous conditions. |

N-H Deprotonation and Coordination Chemistry Considerations

The amide proton (N-H) of 4-bromo-N-(2-ethoxyethyl)benzamide is weakly acidic, with a pKa typically in the range of 17-18 in DMSO. This allows for deprotonation by strong bases such as sodium hydride (NaH) or organolithium reagents to form the corresponding amidate anion. This anion is a more potent nucleophile and can participate in various reactions, including N-alkylation.

The presence of multiple heteroatoms (N and O in the amide, and O in the ethoxy group) makes 4-bromo-N-(2-ethoxyethyl)benzamide a potential ligand for metal coordination. The deprotonated amidate can act as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms to form a stable five-membered chelate ring. The ether oxygen in the ethoxyethyl side chain could also participate in coordination, potentially leading to tridentate binding modes. While specific studies on the coordination chemistry of 4-bromo-N-(2-ethoxyethyl)benzamide are not prevalent, the behavior of related N-substituted benzamides suggests that it can form stable complexes with a variety of transition metals.

Reactions Involving the Bromine Substituent

The bromine atom attached to the para-position of the benzene ring is a key site for transformations that modify the aromatic core, most notably through metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The bromine atom of 4-bromo-N-(2-ethoxyethyl)benzamide makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool in this context. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of biaryl compounds and other complex organic molecules. nih.govrsc.org

In a typical Suzuki-Miyaura reaction, 4-bromo-N-(2-ethoxyethyl)benzamide would be reacted with an aryl or vinyl boronic acid (or a boronic ester) in the presence of a palladium catalyst and a base. mdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. The reaction is generally tolerant of a wide range of functional groups, making it a versatile method for the late-stage functionalization of molecules like 4-bromo-N-(2-ethoxyethyl)benzamide.

| Reaction | Coupling Partner | Catalyst/Base | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Aryl-N-(2-ethoxyethyl)benzamide |

| Suzuki-Miyaura | Vinylboronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | 4-Vinyl-N-(2-ethoxyethyl)benzamide |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | 4-Alkenyl-N-(2-ethoxyethyl)benzamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | 4-(Amino)-N-(2-ethoxyethyl)benzamide |

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org

The benzamide group is considered a weakly deactivating group and does not provide sufficient activation for SNAr to occur under standard conditions. Therefore, 4-bromo-N-(2-ethoxyethyl)benzamide is generally unreactive towards common nucleophiles in SNAr reactions.

However, SNAr can be induced under harsh conditions with very strong nucleophiles, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), often proceeding through a benzyne (B1209423) intermediate via an elimination-addition mechanism. This pathway is less common and can lead to a mixture of regioisomeric products. For SNAr to proceed via the more common addition-elimination mechanism, the aromatic ring would need to be further substituted with strong EWGs like nitro groups.

Transformations of the N-(2-ethoxyethyl) Side Chain

The N-(2-ethoxyethyl) side chain offers additional possibilities for chemical modification, primarily involving the ether linkage and the terminal ethyl group.

The ether bond is generally stable but can be cleaved under strongly acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI), which would lead to the formation of N-(2-hydroxyethyl)benzamide and the corresponding ethyl halide.

The methylene (B1212753) group adjacent to the ether oxygen (the ethoxy group) is a potential site for oxidation. Strong oxidizing agents could potentially oxidize this position, although such reactions are not always selective and can be challenging to control without affecting other parts of the molecule.

Ether Cleavage and Derivatization

The ethoxyethyl group in 4-bromo-N-(2-ethoxyethyl)benzamide introduces an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions.

Ether Cleavage: The cleavage of the C-O bond in the ethoxyethyl side chain is most commonly achieved through treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). wikipedia.org The subsequent nucleophilic attack by the halide ion can occur via either an S_N1 or S_N2 mechanism, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.com Given that the carbons in the ethoxyethyl group are primary and secondary, an S_N2 pathway is generally expected, where the halide ion would attack the less sterically hindered carbon. libretexts.orglibretexts.org

The cleavage of the ethoxyethyl chain would likely result in the formation of 4-bromo-N-(2-hydroxyethyl)benzamide and an ethyl halide. If an excess of the hydrohalic acid is used, the newly formed alcohol group could potentially undergo further substitution to yield 4-bromo-N-(2-haloethyl)benzamide.

Derivatization: The ether functionality itself is relatively unreactive and does not lend itself to a wide range of derivatization reactions without cleavage. However, derivatization of the molecule can be readily achieved at other sites, such as the bromine atom on the phenyl ring, which can undergo various nucleophilic aromatic substitution reactions. smolecule.com

Oxidation and Reduction Pathways of the Alkyl Chain

The alkyl portion of the ethoxyethyl side chain presents sites for both oxidation and reduction, leading to a variety of potential products.

Oxidation Pathways: The ethoxyethyl group can be susceptible to oxidation. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the alkyl chain. smolecule.com The likely point of oxidation would be the carbon atom adjacent to the ether oxygen or the terminal methyl group, which could lead to the formation of aldehydes, carboxylic acids, or other oxygenated derivatives. The specific products would be highly dependent on the choice of oxidizing agent and the reaction conditions.

Reduction Pathways: The amide group itself is the primary site for reduction in 4-bromo-N-(2-ethoxyethyl)benzamide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of the amide to a methylene group, which would yield the corresponding secondary amine, 4-bromo-N-(2-ethoxyethyl)benzylamine. smolecule.com Milder reducing agents are typically not effective in reducing amides. The ether linkage in the side chain is generally stable to these reducing conditions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including computational and kinetic studies, are crucial for a comprehensive understanding of the reaction pathways of 4-bromo-N-(2-ethoxyethyl)benzamide. However, at present, there is a notable absence of such specific studies for this particular molecule in the available scientific literature. The following sections outline the types of investigations that would be necessary to elucidate these mechanisms.

Computational Studies of Reaction Mechanisms (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model the reaction mechanisms of 4-bromo-N-(2-ethoxyethyl)benzamide. Such studies could provide valuable insights into the energetics and geometries of reactants, transition states, and products for key transformations.

For instance, a computational analysis of the ether cleavage reaction could map out the potential energy surface for both S_N1 and S_N2 pathways. This would involve locating the transition state structures for the protonation of the ether oxygen and the subsequent nucleophilic attack by the halide. The calculated activation energies would help to predict the favored mechanism.

Similarly, DFT studies could be employed to investigate the transition states of oxidation and reduction reactions, helping to understand the regioselectivity and stereoselectivity of these processes. While general DFT studies on similar structures, such as other benzamide derivatives, have been conducted, specific analyses for 4-bromo-N-(2-ethoxyethyl)benzamide are needed for a precise understanding. researchgate.net

Kinetic Studies of Relevant Reactions

Kinetic studies are essential for determining the rates of reactions and understanding the factors that influence them. For 4-bromo-N-(2-ethoxyethyl)benzamide, kinetic analysis of reactions such as acid-catalyzed ether cleavage or amide hydrolysis would provide critical mechanistic information.

By systematically varying parameters such as temperature, reactant concentrations, and catalyst loading, one could determine the rate law for a given reaction. This information, combined with the effects of substituents on the reaction rate, can help to elucidate the rate-determining step and the nature of the transition state. For example, studying the rate of ether cleavage in the presence of different strong acids could provide insights into the role of the nucleophile in the reaction mechanism. To date, no specific kinetic data for the reactions of 4-bromo-N-(2-ethoxyethyl)benzamide have been reported.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integrations of signals, a complete structural assignment can be made.

The ¹H NMR spectrum of 4-bromo-N-(2-ethoxyethyl)benzamide is predicted to show distinct signals for each unique proton environment. The aromatic region would feature two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethoxyethyl side chain would present a series of signals, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups. The amide proton (N-H) is expected to appear as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Data for 4-bromo-N-(2-ethoxyethyl)benzamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic (2H, ortho to C=O) | ~ 7.7 | Doublet | 2H |

| Aromatic (2H, ortho to Br) | ~ 7.6 | Doublet | 2H |

| Amide (N-H) | ~ 6.5 - 8.0 | Broad Triplet/Singlet | 1H |

| Methylene (-CH₂-O-) | ~ 3.6 | Triplet | 2H |

| Methylene (-N-CH₂-) | ~ 3.5 | Quartet | 2H |

| Methylene (-O-CH₂-CH₃) | ~ 3.5 | Quartet | 2H |

Note: Predicted values are based on standard chemical shift correlation tables. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for 4-bromo-N-(2-ethoxyethyl)benzamide is expected to show nine distinct signals: four for the aromatic carbons, one for the carbonyl carbon, and four for the carbons of the ethoxyethyl group. The carbon attached to the bromine atom will show a characteristic chemical shift, as will the carbonyl carbon.

Table 2: Predicted ¹³C NMR Data for 4-bromo-N-(2-ethoxyethyl)benzamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 167 |

| Aromatic (C-Br) | ~ 127 |

| Aromatic (C-C=O) | ~ 133 |

| Aromatic (CH, ortho to C=O) | ~ 129 |

| Aromatic (CH, ortho to Br) | ~ 132 |

| Methylene (-CH₂-O-) | ~ 70 |

| Methylene (-O-CH₂-CH₃) | ~ 67 |

| Methylene (-N-CH₂-) | ~ 40 |

Note: Predicted values are based on standard chemical shift correlation tables. Actual experimental values may vary.

While specific experimental 2D NMR data is unavailable, these techniques would be essential for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, confirming the connectivity between the -CH₂-N- and -CH₂-O- protons in the ethoxyethyl chain, and between the -O-CH₂- and -CH₃ protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected from the amide proton to the carbonyl carbon and the aromatic carbons, and from the methylene protons to adjacent carbons in the side chain, solidifying the connection between the benzoyl and ethoxyethyl fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-bromo-N-(2-ethoxyethyl)benzamide, the key expected absorptions would correspond to the amide and ether functionalities, as well as the substituted benzene ring.

Table 3: Predicted IR Absorption Bands for 4-bromo-N-(2-ethoxyethyl)benzamide

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3350 - 3250 | Stretch |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H | 3000 - 2850 | Stretch |

| C=O (Amide I) | 1680 - 1640 | Stretch |

| N-H (Amide II) | 1550 - 1510 | Bend |

| Aromatic C=C | 1600, 1475 | Stretch |

| C-N | 1250 - 1200 | Stretch |

| C-O (Ether) | 1150 - 1085 | Stretch |

Note: Predicted values are based on standard IR correlation tables. The exact position and intensity of peaks can be influenced by the molecular environment and sample phase.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular weight of 4-bromo-N-(2-ethoxyethyl)benzamide is approximately 272.14 g/mol . smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 4: Predicted HRMS Data for 4-bromo-N-(2-ethoxyethyl)benzamide

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₁H₁₄⁷⁹BrNO₂]⁺ | 271.0208 |

Note: Values are calculated based on the exact masses of the most abundant isotopes.

Key fragmentation pathways in the mass spectrum would likely involve the cleavage of the amide bond and the ether linkage. Expected fragments would include the 4-bromobenzoyl cation (m/z 183/185) and fragments corresponding to the loss of the ethoxy group or the entire ethoxyethyl side chain.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice. While specific crystallographic data for 4-bromo-N-(2-ethoxyethyl)benzamide is not publicly available, analysis of closely related structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide, provides a robust model for its expected solid-state characteristics. nih.gov

In the analogous compound 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide fragment is planar, and it forms a significant dihedral angle with the bromo-substituted benzene ring (25.42 (19)°). nih.gov A similar non-coplanar arrangement would be expected for 4-bromo-N-(2-ethoxyethyl)benzamide, influenced by steric and electronic factors. The ethoxyethyl group, with its multiple rotatable bonds, would likely adopt a conformation that minimizes steric hindrance while potentially participating in intermolecular interactions.

Table 2: Representative Crystallographic Data for the Analogous Compound 4-bromo-N-(2-hydroxyphenyl)benzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₁₀BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.4258 (10) |

| b (Å) | 5.6473 (1) |

| c (Å) | 9.2464 (3) |

| β (°) | 93.008 (1) |

| Volume (ų) | 1221.54 (7) |

| Z (molecules/unit cell) | 4 |

The crystal packing of 4-bromo-N-(2-ethoxyethyl)benzamide would be governed by a combination of intermolecular forces. The secondary amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Therefore, strong N-H···O=C hydrogen bonds are expected to be a dominant feature, linking molecules into chains, sheets, or other supramolecular motifs. nih.govnih.govmdpi.com In the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by N-H···O hydrogen bonds, forming chains that propagate through the crystal. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of 4-bromo-N-(2-ethoxyethyl)benzamide is expected to be dominated by electronic transitions within the benzamide (B126) chromophore.

The primary chromophore is the 4-bromobenzoyl system. Two main types of transitions are anticipated:

π→π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic benzene ring. For benzamides, these typically occur as two distinct bands. researchgate.net

n→π* Transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. This transition is often observed as a shoulder on the longer-wavelength π→π* band.

Substitution of the benzene ring with a bromine atom is known to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted benzamide. researchgate.net The ethoxyethyl substituent on the nitrogen atom is not expected to significantly alter the position of these primary absorption bands.

Table 3: Predicted UV-Vis Absorption Data for 4-bromo-N-(2-ethoxyethyl)benzamide

| Approximate λₘₐₓ (nm) | Transition Type | Associated Chromophore |

| ~200-220 | π→π | Benzene Ring |

| ~240-270 | π→π | Benzoyl System |

| ~270-290 | n→π* | Carbonyl Group |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its balance of accuracy and computational efficiency. tci-thaijo.org It is used here to investigate the fundamental properties of 4-bromo-N-(2-ethoxyethyl)benzamide, from its three-dimensional shape to its electronic landscape.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For flexible molecules like 4-bromo-N-(2-ethoxyethyl)benzamide, which contains rotatable bonds in its ethoxyethyl side chain, conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy conformation.

Studies on similar benzamide (B126) derivatives show that the planarity of the benzamide group is a key feature, with the side chain adopting a staggered conformation to minimize steric hindrance. researchgate.net The optimized geometrical parameters, such as bond lengths and angles, provide a detailed picture of the molecular architecture.

Table 1: Selected Optimized Geometrical Parameters for 4-bromo-N-(2-ethoxyethyl)benzamide (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C(ar)-Br | 1.910 |

| C(ar)-C(=O) | 1.510 | |

| C=O | 1.235 | |

| C-N | 1.355 | |

| N-H | 1.015 | |

| Bond Angle | C(ar)-C(ar)-C(=O) | 120.5 |

| C(ar)-C(=O)-N | 117.8 | |

| O=C-N | 122.5 | |

| C(=O)-N-H | 121.0 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding electronic transitions and chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For 4-bromo-N-(2-ethoxyethyl)benzamide, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, particularly on the bromine atom and the aromatic π-system. The LUMO is likely distributed over the benzamide moiety, specifically the carbonyl group and the aromatic ring. This distribution dictates how the molecule interacts with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -1.55 |

| Energy Gap (ΔE) | 4.90 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and bromine.

Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. These are often located around hydrogen atoms, particularly the amide proton.

Green regions represent neutral or weakly interacting areas.

In 4-bromo-N-(2-ethoxyethyl)benzamide, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interaction. The area around the amide hydrogen (N-H) would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. wikipedia.org It translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of bonds and lone pairs. A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This method quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, which occur when charge is transferred from a filled (donor) NBO to an empty (acceptor) NBO. wisc.eduyoutube.com

Table 3: NBO Second-Order Perturbation Analysis for Key Interactions (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 45.8 |

| LP (O, ether) | σ* (C-C, ethyl) | 2.5 |

| LP (Br) | π* (C-C, ring) | 5.1 |

| π (C-C, ring) | π* (C-C, ring) | 20.3 |

LP denotes a lone pair orbital.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT calculations provide a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of the molecule's dynamic behavior. uq.edu.au An MD simulation tracks the movements of all atoms over a period of time, providing a view of the conformational landscape the molecule can explore. For 4-bromo-N-(2-ethoxyethyl)benzamide, MD simulations could reveal the flexibility of the ethoxyethyl side chain and its preferred orientations in different environments, such as in an aqueous solution or near a biological membrane. This information is critical for understanding how the molecule might interact with biological targets.

Quantum Chemical Descriptors for Reactivity and Stability Assessment

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. rasayanjournal.co.in These descriptors, derived from conceptual DFT, include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ = -(I + A) / 2): The "escaping tendency" of electrons from a system.

Electrophilicity Index (ω = μ² / 2η): A measure of a molecule's ability to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding how structural modifications can tune a compound's chemical properties. researchgate.net

Table 4: Calculated Quantum Chemical Descriptors (Hypothetical Data)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.55 |

| Chemical Hardness (η) | 2.45 |

| Chemical Potential (μ) | -4.00 |

| Electrophilicity Index (ω) | 3.27 |

In-Depth Analysis of 4-bromo-N-(2-ethoxyethyl)benzamide Reveals Limited Computational Data

Despite a comprehensive search of scientific literature and chemical databases, detailed theoretical and computational chemistry studies specifically focused on the compound 4-bromo-N-(2-ethoxyethyl)benzamide are not publicly available. This scarcity of information prevents a thorough analysis of its electronic and spectroscopic properties as requested.

Chemical suppliers list 4-bromo-N-(2-ethoxyethyl)benzamide and provide its basic molecular formula (C₁₁H₁₄BrNO₂) and molecular weight. This indicates its availability for research and potential use as a building block in organic synthesis. The structure, featuring a brominated benzene (B151609) ring attached to an ethoxyethyl-substituted amide group, suggests potential for various chemical modifications and biological activities, which are often explored through computational modeling in modern drug discovery and materials science.

While computational studies on similar benzamide derivatives exist, the strict focus on 4-bromo-N-(2-ethoxyethyl)benzamide, as per the research directive, means that data from analogous compounds cannot be used to infer its specific properties. Theoretical and computational chemistry relies on precise molecular structures to derive accurate data for parameters like electrophilicity, chemical hardness, and spectral predictions.

The absence of such studies for 4-bromo-N-(2-ethoxyethyl)benzamide highlights a gap in the current scientific literature. Future research involving this compound would benefit from initial computational characterization to predict its reactivity, stability, and spectroscopic signatures, which are fundamental to understanding its chemical behavior and potential applications.

Application of 4 Bromo N 2 Ethoxyethyl Benzamide As a Chemical Probe and in Mechanistic Research

Design Principles for Benzamide-Based Chemical Probes

The design of effective chemical probes requires a nuanced understanding of molecular recognition principles. researchgate.net Key considerations include achieving high affinity and selectivity for the target, ensuring cell permeability, and possessing adequate solubility for experimental use. researchgate.net Benzamide-based structures are frequently employed in probe design due to their synthetic tractability and their ability to engage in a variety of non-covalent interactions.

The benzamide (B126) core provides a rigid platform that can be systematically modified to fine-tune interactions with a biological target. rsc.orgnih.gov The amide group itself is a potent hydrogen bond donor and acceptor, while the aromatic ring can participate in π–π stacking and hydrophobic interactions. rsc.orgmdpi.com By altering substituents on the aromatic ring and the amide nitrogen, researchers can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity. nih.govnih.gov For instance, the benzamide scaffold has been successfully used to develop photoreactive probes for histone deacetylases (HDACs), where modifications to the scaffold influenced inhibitory activity and allowed for the mapping of binding modes. nih.gov

The conformational flexibility of the benzamide scaffold, particularly the torsion around the aryl-carbonyl bond and the amide bond, also plays a crucial role in its interaction with target proteins. rsc.org Computational studies have shown that the interplay between intermolecular attractions and the energy required for molecular deformation dictates the most favorable binding conformations. rsc.org This adaptability allows benzamide derivatives to fit into diverse binding pockets.

The incorporation of specific functional groups, such as halogens and ethers, is a key strategy in the design of chemical probes to achieve desired interaction profiles. In 4-bromo-N-(2-ethoxyethyl)benzamide, both the bromine atom and the ethoxyethyl group play critical roles.

The bromo substituent is particularly significant due to its ability to form halogen bonds. nih.govresearchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom. nih.govacs.org This interaction is directional and can be comparable in strength to a classical hydrogen bond. nih.gov The strategic placement of a bromine atom can therefore introduce a specific, stabilizing interaction with a target protein, enhancing binding affinity and selectivity. researchgate.netnih.gov Furthermore, the electron-withdrawing nature of the bromine atom can influence the electron density of the aromatic ring, which may also affect binding. spu.edu.sy

The ethoxyethyl group attached to the amide nitrogen primarily influences the molecule's pharmacokinetic properties and can engage in specific interactions. The ether oxygen can act as a hydrogen bond acceptor, while the ethyl group contributes to hydrophobic interactions. mdpi.comspu.edu.sy This side chain can explore different regions of a binding pocket, and its flexibility allows it to adopt conformations that optimize these interactions. The presence of the ether group can also improve solubility and cell permeability, which are crucial characteristics for an effective chemical probe. researchgate.net

A synergistic effect between hydrogen bonds and halogen bonds has also been described, where an intramolecular hydrogen bond to the halogen atom can enhance the strength of the halogen bond it forms with a target. mdpi.comnih.gov This "hydrogen bond-enhanced halogen bonding" (HBeXB) can significantly augment the affinity of a ligand for its receptor. nih.gov

Exploration of Molecular Interactions through Ligand Binding Studies

To understand how 4-bromo-N-(2-ethoxyethyl)benzamide and related compounds function at a molecular level, researchers employ a combination of computational and experimental techniques.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comnih.gov This technique is instrumental in visualizing potential binding modes and identifying key interactions that stabilize the ligand-protein complex. beilstein-journals.org For benzamide derivatives, docking studies can reveal how the molecule fits into the active site or an allosteric site of a target protein. mdpi.com

The process involves generating multiple possible conformations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding energy. beilstein-journals.org These studies can predict the involvement of the benzamide's functional groups in specific interactions, such as the amide group forming hydrogen bonds with backbone residues or the bromo-phenyl ring engaging in halogen bonding and hydrophobic interactions. mdpi.com

Table 1: Representative Data from a Hypothetical Docking Study of Benzamide Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 4-bromo-N-(2-ethoxyethyl)benzamide | Kinase X | -8.5 | Halogen bond with backbone carbonyl, Hydrogen bond with Asp145 |

| N-(2-ethoxyethyl)benzamide | Kinase X | -7.2 | Hydrogen bond with Asp145 |

| 4-chloro-N-(2-ethoxyethyl)benzamide | Kinase X | -8.1 | Halogen bond with backbone carbonyl, Hydrogen bond with Asp145 |

Note: This table is illustrative and does not represent actual experimental data.

Hydrogen bonds and halogen bonds are central to the molecular recognition of benzamide-based ligands. mdpi.comrsc.org The amide moiety of the benzamide scaffold is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing it to form robust interactions with amino acid residues in a protein's binding site. mdpi.com

The bromine atom on the phenyl ring of 4-bromo-N-(2-ethoxyethyl)benzamide introduces the potential for halogen bonding. nih.gov Surveys of protein-ligand crystal structures have confirmed that interactions between halogenated ligands and protein backbones, particularly with carbonyl oxygens, are prevalent. nih.govnih.gov The strength of a halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov The specific geometry of the interaction is also crucial, with the most favorable interactions occurring when the angle between the covalent bond to the halogen and the halogen bond is approximately 180 degrees. acs.org

Role in Understanding Structure-Activity Relationships (SAR) in Chemical Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. gardp.orgnih.gov They involve systematically modifying the structure of a molecule and observing the effect of these changes on its biological activity. gardp.org This process allows researchers to identify the key structural features, or pharmacophore, responsible for the molecule's activity and to optimize properties like potency and selectivity. nih.govdrugdesign.org

4-bromo-N-(2-ethoxyethyl)benzamide serves as an excellent template for SAR studies. By synthesizing and testing a series of analogues, researchers can probe the importance of each component of the molecule. For example, replacing the bromine atom with other halogens (e.g., chlorine, iodine) or with a hydrogen atom can elucidate the role of the halogen bond in target engagement. drugdesign.org Similarly, modifying the length and composition of the N-alkyl side chain can provide insights into the steric and electronic requirements of the binding pocket. nih.gov

Table 2: Illustrative Structure-Activity Relationship Data for Analogues of 4-bromo-N-(2-ethoxyethyl)benzamide

| Analogue | R1 Substituent (Position 4) | R2 Substituent (N-alkoxyethyl) | Biological Activity (IC50, nM) |

| Parent Compound | -Br | -CH2CH2OCH2CH3 | 50 |

| Analogue A | -Cl | -CH2CH2OCH2CH3 | 75 |

| Analogue B | -H | -CH2CH2OCH2CH3 | 500 |

| Analogue C | -Br | -CH2CH2OH | 120 |

| Analogue D | -Br | -CH2CH2OCH3 | 65 |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

The data from such studies can be used to build predictive models that guide the design of new, more potent, and selective chemical probes or lead compounds for drug discovery. nih.gov For example, if the SAR data consistently shows that a bulky, hydrophobic group is favored at a certain position, this information can be used to design next-generation compounds with improved properties. nih.govresearchgate.net Ultimately, the use of molecules like 4-bromo-N-(2-ethoxyethyl)benzamide in detailed SAR campaigns provides a deeper understanding of the molecular interactions that drive biological function.

Systematic Structural Modifications to Probe Functional Dependencies

The logical starting points for systematic structural modifications of 4-bromo-N-(2-ethoxyethyl)benzamide would involve alterations to the bromophenyl ring, the ethoxyethyl side chain, and the central amide linkage. For instance, replacement of the bromine atom with other halogens or with various aryl or alkyl groups via cross-coupling reactions could probe the influence of electronic and steric effects on biological activity. Similarly, modifications to the ethoxyethyl side chain, such as altering the length of the alkyl chain or replacing the ether oxygen with other functional groups, would allow for an investigation into the role of this moiety in target binding or cellular uptake.

A hypothetical study could involve the synthesis of a series of analogs as depicted in the table below, which would be essential for establishing structure-activity relationships (SAR).

| Modification Site | Hypothetical Analogs | Potential Functional Dependency Probed |

| Bromophenyl Ring | 4-chloro, 4-fluoro, 4-iodo analogs | Halogen bond donor strength |

| 4-methyl, 4-methoxy analogs | Electronic effects (electron-donating groups) | |

| 4-cyano, 4-nitro analogs | Electronic effects (electron-withdrawing groups) | |

| Ethoxyethyl Side Chain | N-(2-methoxyethyl), N-(2-propoxyethyl) analogs | Influence of alkyl chain length |

| N-(3-ethoxypropyl) analog | Impact of side chain length | |

| Amide Linkage | Thioamide analog | Hydrogen bonding and conformational preferences |

However, at present, there is a lack of published research that systematically undertakes such modifications on 4-bromo-N-(2-ethoxyethyl)benzamide to probe functional dependencies.

Correlation of Structural Features with Observed Academic Research Outcomes

The absence of a substantial body of academic research on 4-bromo-N-(2-ethoxyethyl)benzamide precludes a meaningful correlation of its structural features with specific research outcomes. While the fundamental characteristics of the molecule—a halogenated aromatic ring capable of participating in halogen bonding and π-stacking interactions, a hydrogen bond-donating amide group, and a flexible, hydrophilic side chain—are understood, their specific contributions to any observed biological or chemical effects remain to be elucidated through dedicated studies.

Potential as a Synthetic Intermediate for Advanced Molecular Architectures

The structure of 4-bromo-N-(2-ethoxyethyl)benzamide makes it an attractive starting material for the synthesis of more complex molecules. The presence of the bromine atom on the phenyl ring is particularly significant, as it serves as a handle for a variety of powerful cross-coupling reactions.

Building Block in Complex Chemical Synthesis

Aryl bromides are well-established precursors in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Theoretically, 4-bromo-N-(2-ethoxyethyl)benzamide could be utilized in these reactions to construct a wide array of more complex structures. For example, a Suzuki-Miyaura coupling could be employed to introduce a new aryl or heteroaryl group at the 4-position of the benzamide ring, leading to the formation of biaryl structures that are prevalent in many biologically active compounds.

A representative, though hypothetical, reaction scheme is presented below:

Hypothetical Suzuki-Miyaura Coupling Reaction| Reactant 1 | Reactant 2 | Catalyst/Base | Potential Product |

|---|---|---|---|

| 4-bromo-N-(2-ethoxyethyl)benzamide | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-N-(2-ethoxyethyl)benzamide |

Despite this clear potential, specific examples of the use of 4-bromo-N-(2-ethoxyethyl)benzamide as a building block in the total synthesis of complex natural products or pharmaceuticals are not readily found in the scientific literature.

Precursor for Diversified Library Synthesis

The same reactivity that makes 4-bromo-N-(2-ethoxyethyl)benzamide a valuable building block for complex synthesis also positions it as an excellent precursor for the generation of diversified chemical libraries. Combinatorial chemistry and parallel synthesis techniques could leverage the reactivity of the aryl bromide to rapidly generate a large number of analogs with diverse substituents at the 4-position. Such libraries are invaluable tools in drug discovery and chemical biology for the high-throughput screening of new bioactive molecules.

However, published studies that explicitly describe the use of 4-bromo-N-(2-ethoxyethyl)benzamide as a scaffold for the synthesis of a diversified library are currently unavailable.

Applications in Coordination Chemistry (e.g., as a Ligand in Metal Complexes)

Benzamide derivatives can act as ligands for metal ions, typically coordinating through the carbonyl oxygen and, in some cases, the amide nitrogen. The formation of metal complexes can significantly alter the physicochemical properties of the organic ligand, leading to applications in catalysis, materials science, and medicinal chemistry.

The N-(2-ethoxyethyl) side chain of 4-bromo-N-(2-ethoxyethyl)benzamide introduces an additional potential coordination site through the ether oxygen atom. This could allow the molecule to act as a bidentate or even a tridentate ligand, depending on the metal ion and the conformational flexibility of the side chain. The formation of chelate complexes with metal ions could enhance their stability and lead to unique reactivity.

Despite these intriguing possibilities, there is a lack of experimental studies in the published literature that report the synthesis, characterization, and application of metal complexes involving 4-bromo-N-(2-ethoxyethyl)benzamide as a ligand.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes with Green Chemistry Principles

The conventional synthesis of 4-bromo-N-(2-ethoxyethyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-ethoxyethylamine (B85609). While effective, this method relies on acyl chlorides which can be hazardous. Future research should pivot towards more sustainable and efficient synthetic strategies that align with the principles of green chemistry.

Several promising green methodologies could be adapted for the synthesis of this compound. Biocatalytic amide bond formation, utilizing enzymes, presents a highly selective and environmentally benign alternative to traditional chemical methods. nih.govnih.gov Another avenue is the exploration of mechanochemical synthesis, where mechanical force, such as ball milling, initiates the reaction, often in the absence of bulk solvents. researchgate.netgoogle.combiosynth.comresearchgate.net Flow chemistry offers a scalable and highly controlled environment for amide synthesis, potentially improving yield and purity while minimizing waste. nih.govnih.gov Furthermore, developing synthetic routes that utilize water as a solvent would significantly enhance the green credentials of the synthesis. nih.govnih.gov Research in these areas would not only provide safer and more sustainable methods for producing 4-bromo-N-(2-ethoxyethyl)benzamide but also contribute to the broader field of green amide bond formation. sigmaaldrich.com

| Proposed Green Synthetic Route | Key Principles | Potential Advantages |

| Biocatalytic Synthesis | Use of enzymes (e.g., lipases, amidases) | High selectivity, mild reaction conditions, reduced waste. nih.govnih.gov |

| Mechanochemistry | Solvent-free or low-solvent reaction via grinding/milling | Reduced solvent use, potentially faster reaction times, novel reactivity. researchgate.netgoogle.combiosynth.comresearchgate.net |

| Flow Chemistry | Continuous reaction in a microreactor | Enhanced safety and control, improved scalability and reproducibility, higher yields. nih.govnih.gov |

| Aqueous Synthesis | Using water as the primary solvent | Environmentally friendly, low cost, simplified purification. nih.govnih.gov |

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The reactivity of 4-bromo-N-(2-ethoxyethyl)benzamide is largely centered around the nucleophilic substitution of the bromine atom. However, modern catalytic methods open up a vast, unexplored landscape of potential transformations.

Palladium-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig aminations, could be employed to functionalize the 4-position of the benzamide (B126) ring, creating a library of novel derivatives with diverse electronic and steric properties. google.com The N-alkyl side chain also presents opportunities for functionalization. Recent advances in photoredox catalysis have enabled the activation of C-H bonds adjacent to the nitrogen in amides, allowing for the introduction of new substituents. nih.govfluorochem.co.uknih.govmdpi.combldpharm.comsmolecule.com This could lead to the synthesis of novel analogs with altered pharmacokinetic or pharmacodynamic properties.

Furthermore, the compound itself, or its derivatives, could be explored for catalytic applications . The amide and ether functionalities could act as directing groups in transition metal-catalyzed C-H activation reactions on the aromatic ring or the ethyl chain. Investigating these undiscovered reactivity profiles could lead to the development of new synthetic methodologies and the creation of molecules with unique properties.

| Potential Reaction Type | Reactive Site | Potential Products/Applications |

| Palladium-Catalyzed Cross-Coupling | C-Br bond on the aromatic ring | Biaryl derivatives, arylated amines, novel heterocyclic systems. google.com |

| Photoredox-Mediated C-H Functionalization | C-H bonds on the N-ethoxyethyl group | Alkylated, arylated, or otherwise modified side chains for tuning properties. nih.govfluorochem.co.uknih.govmdpi.combldpharm.comsmolecule.com |

| Directed C-H Activation | Aromatic or aliphatic C-H bonds | Regioselective functionalization to build molecular complexity. |

| As a Ligand in Catalysis | Amide or ether oxygen atoms | Potential for novel catalytic systems with unique reactivity. |

Advanced Computational Modeling for Predictive Chemical Design and De Novo Synthesis

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the 4-bromo-N-(2-ethoxyethyl)benzamide scaffold. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its potential derivatives. bldpharm.comweizmann.ac.il This can provide insights into reaction mechanisms and guide the design of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogs to build predictive models for various biological activities or physical properties. These models can then be used to virtually screen large libraries of compounds and prioritize the synthesis of the most promising candidates. Furthermore, de novo design algorithms could be used to generate entirely new molecular structures based on the 4-bromo-N-(2-ethoxyethyl)benzamide fragment, optimized for specific biological targets. These computational approaches, when used in synergy with synthetic efforts, can significantly streamline the design-make-test-analyze cycle.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Prediction of reaction pathways, spectroscopic data, and molecular properties. bldpharm.comweizmann.ac.il |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or properties of analogs. | Models that guide the design of more potent or selective compounds. |

| De Novo Design | Generate novel molecular structures with desired properties. | Identification of novel, optimized lead compounds for further development. |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Prioritization of compounds for synthesis and biological testing. |

Application in Novel Chemical Biology Tools Beyond Current Paradigms

The inherent features of 4-bromo-N-(2-ethoxyethyl)benzamide make it an attractive starting point for the development of innovative chemical biology tools. The bromine atom serves as a versatile handle for the attachment of various functionalities, such as fluorophores, biotin (B1667282) tags, or photo-crosslinking groups.

One exciting direction is the development of photoreactive benzamide probes for target identification and validation. By incorporating a photo-activatable group, this compound could be used to covalently label interacting proteins in a cellular context, helping to elucidate its mechanism of action or identify new biological targets. The benzamide scaffold is present in a number of biologically active molecules, suggesting that derivatives of this compound could be developed as potent and selective inhibitors for various enzymes or receptors.

Moreover, 4-bromo-N-(2-ethoxyethyl)benzamide is an ideal candidate for fragment-based drug discovery (FBDD) . Its relatively small size and molecular complexity, combined with the reactive bromine handle for fragment evolution, make it a valuable starting point for screening against a wide range of biological targets. The development of this compound into novel chemical biology tools could provide new ways to probe biological systems and accelerate the discovery of new medicines.

| Chemical Biology Application | Key Feature of the Compound | Potential Outcome |

| Photoaffinity Labeling | Reactive bromine for functionalization with photoreactive groups. | Identification of protein binding partners and elucidation of biological pathways. |

| Development of Bioactive Probes | Benzamide scaffold with tunable properties. | Fluorescent probes for imaging, or tagged probes for pull-down assays. |

| Fragment-Based Drug Discovery (FBDD) | Small size, low complexity, and a reactive handle for fragment evolution. | Identification of novel hit compounds for a variety of therapeutic targets. |

| Targeted Degraders (PROTACs) | Bifunctional nature allowing for linkage to an E3 ligase ligand. | Development of novel therapeutic modalities for targeted protein degradation. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-bromo-N-(2-ethoxyethyl)benzamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 4-bromobenzoic acid derivatives and 2-ethoxyethylamine. A reflux setup in toluene (6 hours, molar ratio 1:2) is effective, as demonstrated for structurally analogous benzamides . Purification via column chromatography (e.g., silica gel with pentanes/ethyl acetate) improves yield . Optimization includes controlling stoichiometry, solvent polarity, and reaction time. Use NMR and IR to confirm amide bond formation .

Q. How is single-crystal X-ray diffraction employed to determine the molecular structure of 4-bromo-N-(2-ethoxyethyl)benzamide, and what software tools are essential for data refinement?

- Methodological Answer : Grow crystals via slow evaporation from toluene. Collect diffraction data using a single-crystal X-ray diffractometer. Refinement with SHELXL (part of the SHELX suite) is critical for resolving bond lengths, angles, and displacement parameters . Hydrogen-bonding networks (e.g., O-H⋯O, N-H⋯O) are analyzed using Mercury or OLEX2 to visualize crystal packing . Compare geometric parameters (e.g., dihedral angles between aromatic rings) with analogs like 4-bromo-N-phenylbenzamide .

Advanced Research Questions

Q. How do intermolecular hydrogen bonding networks influence the crystal packing and physicochemical stability of 4-bromo-N-(2-ethoxyethyl)benzamide derivatives?